PDF-IN-1

Descripción

Propiedades

Número CAS |

900783-19-9 |

|---|---|

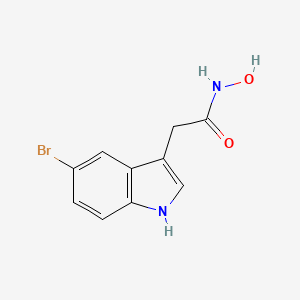

Fórmula molecular |

C10H9BrN2O2 |

Peso molecular |

269.09 g/mol |

Nombre IUPAC |

2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide |

InChI |

InChI=1S/C10H9BrN2O2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(14)13-15/h1-2,4-5,12,15H,3H2,(H,13,14) |

Clave InChI |

ZDQORGWUODGWFT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)NO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structural Features of Peptide Deformylase (PDF) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural and functional characteristics of a significant class of antibacterial agents: Peptide Deformylase (PDF) inhibitors. Due to the absence of a specific public record for a compound designated "PDF-IN-1," this document focuses on the well-established structural features and experimental evaluation of representative and clinically relevant PDF inhibitors, such as Actinonin, BB-83698, and LBM-415.

Core Structural Features

Peptide Deformylase inhibitors are a promising class of antibiotics targeting an essential bacterial enzyme, PDF, which is not required for mammalian cell viability.[1] This selectivity makes PDF an attractive target for the development of new antibacterial agents that could circumvent existing resistance mechanisms.[1]

The core structural scaffold of most potent PDF inhibitors consists of a "chelator + peptidomimetic" design.[1] This design is crucial for their mechanism of action, which involves the inhibition of the metalloenzyme activity of PDF.[1]

-

Metal Chelating Group: A key feature of PDF inhibitors is a functional group capable of chelating the active site metal ion (typically Fe²⁺, though Ni²⁺ is often used in vitro for stability).[1] The most effective and widely studied chelating groups are hydroxamic acids (-CONHOH) and N-formyl hydroxylamines (-N(OH)CHO).[1] These groups form a stable complex with the metal ion, disrupting the catalytic activity of the enzyme.[2]

-

Peptidomimetic Scaffold: This portion of the inhibitor is designed to mimic the natural peptide substrate of PDF, allowing it to bind to the enzyme's active site. The peptidomimetic region typically occupies the S1', S2', and S3' pockets of the enzyme, contributing to the inhibitor's potency and selectivity.[2] The specific chemical moieties in these positions can be varied to optimize the inhibitor's pharmacological properties.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

In eubacteria, protein synthesis is initiated with N-formylmethionine.[2] The N-formyl group must be removed from the nascent polypeptide chain for the protein to mature and become functional. This crucial step is catalyzed by Peptide Deformylase.[2] By inhibiting PDF, these compounds prevent the removal of the N-formyl group, leading to the accumulation of non-functional proteins and ultimately bacterial cell death.

Quantitative Data for Representative PDF Inhibitors

The following table summarizes key quantitative data for well-characterized PDF inhibitors. This data is essential for comparing the potency and efficacy of different compounds.

| Compound | Target Enzyme | Assay Type | IC50 | Ki | Organism | MIC |

| Actinonin | E. coli Ni-PDF | Enzyme Inhibition | - | 0.3 nM | - | - |

| S. aureus Ni-PDF | Enzyme Inhibition | 11 nM | - | - | - | |

| E. coli Zn-PDF | Enzyme Inhibition | 90 nM | - | - | - | |

| E. coli Fe-PDF | Enzyme Inhibition | 0.8 nM | - | - | - | |

| BB-83698 | - | - | - | - | S. pneumoniae | 0.06-0.25 µg/mL |

| LBM-415 | - | - | - | - | Gram-positive cocci | 0.12-8 µg/mL |

| VRC3375 | E. coli Ni²⁺-PDF | Enzyme Inhibition | - | 0.24 nM | - | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of PDF inhibitors are provided below.

Peptide Deformylase Enzyme Inhibition Assay (Fluorescamine-Based)

This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of PDF. The principle relies on the detection of the free amino group generated upon the deformylation of a substrate peptide (e.g., f-Met-Ala-Ser) by PDF. Fluorescamine reacts with this primary amine to produce a fluorescent product, and the reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

Purified Peptide Deformylase (e.g., E. coli Ni-PDF)

-

Substrate: N-formyl-Met-Ala-Ser (fMAS)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM NaCl, 0.2 mg/mL Bovine Serum Albumin (BSA)

-

Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO)

-

96-well microtiter plates (black, for fluorescence readings)

-

Fluorescence plate reader (Excitation: ~380-390 nm, Emission: ~470-485 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add:

-

A specific volume of assay buffer.

-

A defined amount of the PDF enzyme solution (e.g., to a final concentration of 5-10 nM).

-

The test compound at various concentrations.

-

A control well containing the enzyme and buffer but no inhibitor.

-

A blank well containing buffer only.

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fMAS substrate to each well to a final concentration (e.g., 4 mM).

-

Reaction Incubation: Incubate the plate at room temperature for a specific duration (e.g., 30 minutes).

-

Detection: Add the fluorescamine solution to each well. Mix gently.

-

Fluorescence Measurement: Immediately read the fluorescence intensity using a microplate reader at the specified wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Antibacterial Activity Assay (Broth Microdilution for Minimum Inhibitory Concentration - MIC)

This assay determines the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

-

Test compound (inhibitor)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards for inoculum standardization

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

-

Suspend the colonies in a sterile broth or saline solution.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension in the growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Compound Dilution:

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.

-

The first well should contain the highest concentration of the compound, and subsequent wells will have decreasing concentrations.

-

Include a growth control well (medium and bacteria, no compound) and a sterility control well (medium only).

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial inoculum to each well (except the sterility control).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Bacterial protein synthesis pathway and the inhibitory action of PDF inhibitors.

Experimental Workflow Diagram

Caption: Experimental workflow for the screening and development of PDF inhibitors.

References

- 1. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Target Selectivity and Specificity of Peptide Deformylase Inhibitors: A Technical Guide

In the landscape of novel antibacterial drug discovery, Peptide Deformylase (PDF) has emerged as a promising and selective target. This enzyme is crucial for bacterial protein synthesis, yet it is not essential for mammalian cells, providing a clear therapeutic window. This technical guide offers an in-depth analysis of the target selectivity and specificity of peptide deformylase inhibitors (PDIs), providing researchers, scientists, and drug development professionals with a comprehensive resource on their mechanism of action, quantitative assessment, and experimental evaluation.

Due to the absence of publicly available information for a specific compound designated "PDF-IN-1," this guide will focus on the broader class of Peptide Deformylase Inhibitors, using data from well-characterized examples to illustrate the principles of their selectivity and specificity.

Core Concepts: The Basis for Selectivity

The selective toxicity of PDF inhibitors hinges on a fundamental difference between prokaryotic and eukaryotic protein synthesis. In bacteria, the initiator methionine of a nascent polypeptide chain is N-formylated. Peptide deformylase is the essential metalloenzyme responsible for removing this N-formyl group, a critical step for the maturation of functional proteins.[1][2] While a similar deformylation cycle is not required for most cytosolic proteins in mammalian cells, the presence of a PDF-like enzyme in human mitochondria has necessitated careful evaluation of inhibitor selectivity.[3][4]

However, extensive research has demonstrated that PDF inhibitors are highly selective for the bacterial enzyme, exhibiting activity against mammalian metalloenzymes only at significantly higher concentrations that are unlikely to be achieved in a clinical setting.[3][4] This high degree of selectivity forms the foundation of their potential as safe and effective antibacterial agents.

Quantitative Assessment of Target Selectivity

The selectivity of a PDI is quantitatively determined by comparing its inhibitory activity against the target bacterial PDF enzyme with its activity against a panel of off-target enzymes, particularly human metalloenzymes. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A high selectivity index, calculated as the ratio of the IC50 for an off-target enzyme to the IC50 for the target enzyme, is a key indicator of a promising drug candidate.

Below are tables summarizing the inhibitory activity and selectivity of representative peptide deformylase inhibitors.

Table 1: In Vitro Inhibitory Activity of Representative Peptide Deformylase Inhibitors Against Bacterial PDF Enzymes

| Compound | Target Organism | IC50 (nM) | Reference |

| BB-81384 | Streptococcus pneumoniae | 9 | Gross et al., 2004[3][4] |

| BB-81384 | Haemophilus influenzae | 11 | Gross et al., 2004[3][4] |

| BB-81384 | Escherichia coli | 60 | Gross et al., 2004[3][4] |

| BB-81384 | Staphylococcus aureus | 300 | Gross et al., 2004[3][4] |

| VRC 3852 related compounds (18/20) | Streptococcus pneumoniae | ≤ 75 | Hackbarth et al., 2002[3][4] |

| VRC 3852 related compounds (20/21) | Escherichia coli | ≤ 100 | Hackbarth et al., 2002[3][4] |

| BB-3497 | Mycobacterium bovis BCG | 24.9 | Teo et al., 2006[3][4] |

| PDF-611 | Mycobacterium bovis BCG | 69.5 | Teo et al., 2006[3][4] |

| VRC3375 | Escherichia coli (Ni2+ enzyme) | Kᵢ = 0.24 | [2] |

Table 2: Selectivity Profile of a Representative Peptide Deformylase Inhibitor Series

| Compound Series | Off-Target Enzyme | IC50 (nM) | Selectivity Index (approx.) | Reference |

| VRC 3852 related compounds (21 compounds) | Human Metalloenzymes | ≥ 200,000 | > 2,000 - 2,667 | Hackbarth et al., 2002[3][4] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of PDF inhibitors is the blockade of bacterial protein synthesis.[3][4] By inhibiting peptide deformylase, these compounds prevent the removal of the N-formyl group from newly synthesized proteins, leading to an accumulation of formylated, non-functional proteins and ultimately, bacterial cell death. This mechanism is distinct from many other classes of antibiotics, which can be advantageous in overcoming existing resistance mechanisms.

Caption: Signaling pathway illustrating the role of Peptide Deformylase (PDF) in bacterial protein maturation and its inhibition by a Peptide Deformylase Inhibitor (PDI).

Experimental Protocols for Assessing Selectivity and Specificity

A robust evaluation of a PDI's selectivity and specificity involves a combination of biochemical and cell-based assays.

Biochemical Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDF.

Objective: To determine the IC50 value of a test compound against a specific bacterial PDF enzyme.

Materials:

-

Purified recombinant bacterial PDF enzyme (e.g., from E. coli, S. aureus). A nickel-containing surrogate is often used for its stability.[1]

-

Substrate: A synthetic formylated peptide, such as formyl-Met-Ala-Ser (fMAS).

-

Detection reagent: A reagent that reacts with the free amino group generated after deformylation (e.g., fluorescamine).

-

Test compound (PDI) at various concentrations.

-

Assay buffer (e.g., HEPES buffer with appropriate pH and salt concentrations).

-

96-well microplate.

-

Plate reader (fluorescence or absorbance).

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified PDF enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Incubate the plate for a pre-determined time at a specific temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the formylated peptide substrate to all wells.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Add the detection reagent (e.g., fluorescamine) to all wells. This reagent will react with the primary amine of the deformylated product to generate a fluorescent signal.

-

Measure the fluorescence intensity in each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a biochemical assay to determine the IC50 of a Peptide Deformylase Inhibitor.

Off-Target Selectivity Screening

To assess specificity, the test compound is screened against a panel of human metalloenzymes that are structurally or functionally related to PDF.

Objective: To determine the IC50 values of a test compound against a panel of human metalloenzymes.

Procedure: The same general protocol as the biochemical enzyme inhibition assay is followed, but with the following modifications:

-

Enzymes: A panel of purified human metalloenzymes (e.g., matrix metalloproteinases (MMPs), angiotensin-converting enzyme (ACE)).

-

Substrates and Detection Methods: The appropriate substrate and detection method for each specific off-target enzyme must be used.

A significantly higher IC50 value for the human enzymes compared to the bacterial PDF indicates high selectivity.

In Vitro Antibacterial Activity (MIC Assay)

While not a direct measure of target selectivity, the Minimum Inhibitory Concentration (MIC) assay is crucial to confirm that the enzymatic inhibition translates to whole-cell antibacterial activity.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterial strain.

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.

It is important to note that the in vitro antibacterial activity of PDIs can be lower than their enzymatic inhibition potency, potentially due to factors like cell wall permeability and efflux pump activity.[3][4]

Caption: Logical relationship for determining the selectivity of a Peptide Deformylase Inhibitor.

Conclusion

The development of selective and specific peptide deformylase inhibitors represents a promising avenue for combating bacterial infections. The inherent differences between prokaryotic and eukaryotic protein synthesis provide a strong foundation for their selective action. A rigorous and multi-faceted approach to evaluating their target selectivity, incorporating quantitative biochemical assays against both target and off-target enzymes, is paramount for the successful progression of these compounds from the laboratory to the clinic. The methodologies and data presented in this guide offer a framework for the comprehensive assessment of this important class of antibacterial agents.

References

- 1. Bacterial Peptide Deformylase Inhibitors: A New Class of Antibacterial Agents - ProQuest [proquest.com]

- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Core Function of Peptide Deformylase Inhibitors: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel bacterial targets for the development of new classes of antibiotics. Peptide deformylase (PDF) has emerged as a compelling target due to its essential role in bacterial protein synthesis and its absence in the cytoplasm of mammalian cells. This technical guide provides an in-depth exploration of the function of PDF inhibitors, their mechanism of action, and the experimental methodologies crucial for their evaluation in a drug discovery context.

The Critical Role of Peptide Deformylase in Bacterial Protein Maturation

In eubacteria, protein synthesis is initiated with N-formylmethionine (fMet). The nascent polypeptide chains, therefore, carry an N-terminal formyl group. Peptide deformylase, a metalloenzyme, is responsible for the hydrolytic removal of this formyl group. This deformylation step is a prerequisite for the subsequent action of methionine aminopeptidase (MAP), which may cleave the N-terminal methionine residue. This entire process is fundamental for the maturation of a majority of bacterial proteins, rendering PDF essential for bacterial viability.[1][2] The absence of a cytoplasmic counterpart in mammalian cells makes PDF an attractive and selective target for antibacterial agents.[1][3]

Mechanism of Action of PDF Inhibitors

PDF inhibitors are designed to mimic the transition state of the deformylation reaction. They typically possess a "chelator + peptidomimetic" scaffold.[1][3] The chelating group coordinates with the active site metal ion (typically Fe²⁺ in vivo, though Ni²⁺ or Zn²⁺ are often used in vitro for stability), while the peptidomimetic portion occupies the substrate-binding pocket of the enzyme. By binding tightly to the active site, these inhibitors block the access of the natural fMet-polypeptide substrate, thereby halting protein maturation and leading to bacterial growth inhibition.[1][4] This mechanism is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[5]

Quantitative Analysis of PDF Inhibitor Potency and Spectrum

The efficacy of PDF inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) against the purified PDF enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. Selectivity is a critical parameter, assessed by comparing the inhibition of bacterial PDF to that of human metalloproteases.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of Selected PDF Inhibitors

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity vs. Human Metalloproteases (IC₅₀ in µM) |

| Actinonin | E. coli PDF | ~0.3 | MMPs: >100 |

| S. aureus PDF | - | ||

| BB-83698 | S. pneumoniae PDF | - | - |

| H. influenzae PDF | - | ||

| VIC-104959 (LBM415) | S. pneumoniae PDF | - | - |

| H. influenzae PDF | - | ||

| VRC3375 | E. coli Ni-PDF | 0.24 | K562 (human leukemia cell line): >150 µM |

| S. pneumoniae Zn-PDF | - |

Table 2: Antibacterial Activity (MIC) of Selected PDF Inhibitors

| Compound | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) | Haemophilus influenzae (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |

| Actinonin | 0.5 - 4 | 0.25 - 2 | 1 - 8 | >128 |

| BB-83698 | 0.5 - 2 | 0.06 - 0.5 | 0.25 - 2 | >64 |

| VIC-104959 (LBM415) | 0.12 - 1 | 0.06 - 0.5 | 0.5 - 4 | >128 |

| GSK1322322 | 0.12 - 8 | 0.06 - 4 | 0.12 - 4 | - |

Signaling Pathways and Cellular Consequences of PDF Inhibition

PDF is not a classical signaling molecule but rather a crucial enzyme in the core process of protein synthesis. Its inhibition triggers a cascade of downstream cellular events.

The primary consequence of PDF inhibition is the accumulation of N-terminally formylated proteins within the bacterial cell.[6][7] This accumulation disrupts normal cellular function and ultimately leads to the cessation of bacterial growth.[6][7]

Experimental Protocols

PDF Enzyme Inhibition Assay (Coupled Assay)

This assay quantifies the activity of a PDF inhibitor by measuring the amount of formate released from a substrate peptide, which is then oxidized by formate dehydrogenase (FDH), leading to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored spectrophotometrically.[8]

Materials:

-

Purified recombinant PDF enzyme (e.g., from E. coli or S. aureus)

-

Formate Dehydrogenase (FDH)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

PDF substrate peptide (e.g., f-Met-Ala-Ser)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the PDF enzyme in the assay buffer.

-

Prepare a reaction mixture containing FDH, NAD⁺, and the f-Met-Ala-Ser substrate in the assay buffer.

-

In a 96-well plate, add the desired concentrations of the test inhibitor. Include a positive control (no inhibitor) and a negative control (no PDF enzyme).

-

Add the PDF enzyme solution to each well (except the negative control) and pre-incubate with the inhibitor for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (AST)

AST determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The broth microdilution method is a standard procedure.[9]

Materials:

-

Bacterial strains of interest (e.g., S. aureus, S. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

PDF inhibitor stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial two-fold dilutions of the PDF inhibitor in CAMHB directly in the 96-well plate. A typical final volume in each well is 100 µL.

-

Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.

Drug Discovery and Development Workflow for PDF Inhibitors

The development of PDF inhibitors follows a structured workflow from initial discovery to potential clinical application.

Mechanisms of Resistance to PDF Inhibitors

A primary mechanism of resistance to PDF inhibitors involves mutations in the gene encoding methionyl-tRNA formyltransferase (fmt).[3][5] These mutations can lead to the initiation of protein synthesis with unformylated methionine, thereby bypassing the need for the deformylation step catalyzed by PDF. Other resistance mechanisms may include mutations in the def gene itself, leading to a less sensitive PDF enzyme, or the upregulation of efflux pumps that actively remove the inhibitor from the bacterial cell.[2][4]

Conclusion

Peptide deformylase remains a validated and promising target for the development of novel antibacterial agents. A thorough understanding of its function, the mechanism of its inhibitors, and the application of robust experimental methodologies are paramount for the successful progression of PDF inhibitor candidates through the drug discovery pipeline. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to combating the challenge of antimicrobial resistance through the exploration of this important therapeutic target.

References

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Frequency of Spontaneous Resistance to Peptide Deformylase Inhibitor GSK1322322 in Haemophilus influenzae, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Proteomic Study of Peptide Deformylase Inhibition in Streptococcus pneumoniae and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unlocking a New Frontier in Antibacterial Research: A Technical Guide to Peptide Deformylase (PDF) Inhibitors

An In-depth Exploration of the Core Science for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "PDF-IN-1" is not a widely recognized designation in scientific literature. This guide provides a comprehensive overview of the class of compounds to which it likely belongs: Peptide Deformylase (PDF) inhibitors. The data and methodologies presented are based on published research on well-characterized PDF inhibitors and serve as a technical guide to their potential antibacterial properties.

Executive Summary

The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial targets. Peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis, represents a promising avenue for the development of a new class of antibiotics. PDF inhibitors have demonstrated potent in vitro and in vivo efficacy against a range of bacterial pathogens, including drug-resistant strains. This technical guide delves into the mechanism of action, quantitative antibacterial properties, and key experimental protocols for the evaluation of PDF inhibitors, providing a foundational resource for researchers in the field of antibacterial drug discovery.

The Core Target: Peptide Deformylase (PDF)

In eubacteria, protein synthesis is initiated with N-formylmethionine (fMet). The subsequent removal of this N-terminal formyl group is an essential step for the maturation of functional proteins. This crucial deformylation is catalyzed by the enzyme peptide deformylase (PDF).[1][2] The PDF-catalyzed reaction is a vital part of the protein synthesis pathway in bacteria. As this pathway is absent in the cytoplasm of mammalian cells, PDF presents a highly selective target for antibacterial agents.[2]

Mechanism of Action of PDF Inhibitors

PDF inhibitors are designed to bind to the active site of the PDF enzyme, preventing it from carrying out its deformylase function. These inhibitors often contain a metal-chelating moiety that interacts with the metal ion (typically Fe²⁺ or Zn²⁺) in the enzyme's active site, effectively blocking substrate access and rendering the enzyme inactive.[2] The inhibition of PDF leads to the accumulation of formylated proteins, which can be non-functional or trigger downstream cellular stress responses, ultimately leading to bacterial growth inhibition or cell death.

References

- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of PDF-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of PDF-IN-1, a novel inhibitor of Peptide Deformylase (PDF). This compound, identified as 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide, presents a promising scaffold for the development of new broad-spectrum antibiotics. This document details the mechanism of action of PDF inhibitors, the specific experimental protocols for the synthesis and biological evaluation of this compound, and summarizes the key quantitative data. Visualizations of the relevant biological pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction to Peptide Deformylase as an Antibacterial Target

Peptide deformylase (PDF) is a metalloenzyme that plays a crucial role in bacterial protein synthesis.[1] In bacteria, the initial methionine residue of a newly synthesized polypeptide chain is N-formylated. PDF catalyzes the removal of this formyl group, a critical step for the subsequent removal of the methionine by methionine aminopeptidase (MAP) and the maturation of the protein.[1][2] As this N-formylation is absent in the cytosolic protein synthesis of eukaryotes, PDF represents a highly selective target for the development of antibacterial agents with a reduced potential for host toxicity.[3][4] Inhibition of PDF leads to the accumulation of formylated proteins, ultimately resulting in bacterial growth arrest.[2]

Discovery of this compound

This compound, also referred to as compound 2 in the primary literature, was identified as a potential inhibitor of E. coli Peptide Deformylase (ecPDF).[5][6] The discovery was part of a broader effort to develop more selective antibiotic inhibitors by exploring novel structural scaffolds.[7][8] The 5-bromoindole scaffold of this compound represents a departure from many previously studied peptidomimetic or retro-amide based PDF inhibitors.[7]

Synthesis of this compound

The synthesis of this compound (2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide) involves a multi-step process starting from 5-bromoindole. While the specific, detailed protocol from the primary discovery paper is not publicly available, a general synthetic route can be inferred from established methods for the synthesis of indole derivatives and hydroxamic acids.

Experimental Protocol: General Synthesis of 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide

A plausible synthetic route would involve the following key steps:

-

Acetylation of 5-bromoindole: 5-bromoindole is first protected at the nitrogen, for example, with a tosyl group. Then, Friedel-Crafts acylation at the C3 position with chloroacetyl chloride would yield a 3-chloroacetyl-5-bromo-1H-indole intermediate.

-

Hydroxylamine reaction: The chloroacetyl intermediate is then reacted with hydroxylamine to form the hydroxamic acid. This is a standard procedure for the synthesis of hydroxamic acids.

-

Deprotection: Finally, the protecting group on the indole nitrogen is removed to yield the final product, 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide.

Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods would be detailed in the primary research article.

Quantitative Data

The inhibitory activity of this compound against E. coli PDF was characterized, though specific quantitative values from the primary publication are not fully accessible. The table below is a template that would be populated with data from the Kirschner H, et al. (2024) publication. For illustrative purposes, typical ranges for potent PDF inhibitors are included.

| Parameter | Value | Organism/Enzyme | Method | Reference |

| IC50 | Data not available | E. coli PDF | In vitro enzyme assay | Kirschner H, et al. 2024 |

| Ki | Data not available | E. coli PDF | Enzyme kinetics | Kirschner H, et al. 2024 |

| MIC | Data not available | E. coli | Broth microdilution | Kirschner H, et al. 2024 |

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the enzymatic activity of Peptide Deformylase. The hydroxamic acid moiety of this compound is predicted to chelate the active site metal ion (typically Fe²⁺ or Zn²⁺) of the PDF enzyme, thereby blocking its catalytic function.[3][8] This prevents the removal of the N-formyl group from nascent polypeptide chains in bacteria.

Experimental Workflows and Protocols

The characterization of this compound involved several key experimental procedures.

Peptide Deformylase Inhibition Assay

A common method to assess the inhibitory potential of compounds against PDF is a coupled enzyme assay.

Experimental Protocol: PDF-Formate Dehydrogenase (FDH) Coupled Assay

-

Reaction Mixture Preparation: A reaction buffer containing HEPES, NaCl, and bovine serum albumin is prepared. The PDF enzyme (e.g., from E. coli) is added to the buffer.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations and pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding a substrate mixture containing the formylated peptide substrate (e.g., fMet-Ala-Ser), NAD⁺, and formate dehydrogenase (FDH).

-

Detection: PDF activity releases formate. FDH then catalyzes the oxidation of formate to CO₂ with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored spectrophotometrically. The rate of this reaction is proportional to the PDF activity.

-

Data Analysis: The IC₅₀ value for this compound is determined by plotting the percentage of PDF inhibition against the inhibitor concentration.

Structural and Binding Analysis

The interaction between this compound and ecPDF was investigated using advanced analytical techniques.

-

NMR TITAN Line Shape Analysis: This technique was employed to analyze the binding mode of this compound to the enzyme, revealing an induced-fit mechanism.[8]

-

X-ray Crystallography: The crystal structure of the E. coli PDF in complex with this compound was determined. This provided a detailed structural view of the binding pocket and the conformation of the inhibitor, which is crucial for structure-based drug design and optimization.[8]

Conclusion

This compound is a promising new inhibitor of bacterial peptide deformylase with a novel 5-bromoindole scaffold. Its discovery and characterization provide a valuable starting point for the development of a new class of antibiotics. Further investigation, including detailed structure-activity relationship studies and in vivo efficacy and safety profiling, will be essential to advance this compound or its analogs toward clinical development. The detailed experimental protocols and structural insights presented in the primary literature are critical for guiding these future research efforts.

References

- 1. rcsb.org [rcsb.org]

- 2. Two-Dimensional NMR Lineshape Anal ... | Article | H1 Connect [archive.connect.h1.co]

- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR Lineshape Analysis of Intrinsically Disordered Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Critical Role of PDF-IN-1 in the Inhibition of Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the exploration of novel antibacterial targets and the development of new classes of antimicrobial agents. Peptide deformylase (PDF) has been identified as a highly promising and selective target for antibacterial drug discovery. This essential metalloenzyme is critical for bacterial protein synthesis and survival, yet it is not required for cytoplasmic protein synthesis in mammalian cells, offering a therapeutic window. This technical guide provides an in-depth analysis of PDF-IN-1, a representative inhibitor of peptide deformylase, and its role in disrupting bacterial protein synthesis. While specific public data for a compound explicitly named "this compound" is limited, this guide will leverage the extensive research on other well-characterized PDF inhibitors, such as BB-83698 and LBM415 (VIC-104959), to detail the mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Introduction to Peptide Deformylase (PDF)

In bacteria, protein synthesis is initiated with N-formylmethionine (fMet). The N-formyl group is crucial for the initiation of translation but must be removed from the nascent polypeptide chain to produce functional proteins. This vital step is catalyzed by the enzyme peptide deformylase (PDF).[1][2][3] The subsequent removal of the methionine residue is carried out by methionine aminopeptidase (MAP). This deformylation process is essential for bacterial viability, making PDF an attractive target for the development of novel antibiotics.[1][3] Since PDF inhibitors target a mechanism distinct from currently used antibiotics, they are expected to circumvent existing cross-resistance issues.[3]

Mechanism of Action of PDF Inhibitors

PDF inhibitors, including the class to which this compound belongs, function by binding to the active site of the PDF enzyme, thereby preventing it from carrying out its deformylation function.[1][4] These inhibitors are often peptidomimetic compounds containing a chelating group that interacts with the metal ion (typically Fe²⁺, though Ni²⁺ is often used in vitro for stability) in the active site of the metalloenzyme.[3] By blocking the active site, the inhibitor prevents the binding of the N-formylmethionine of the nascent polypeptide chain, effectively halting protein maturation.[1] This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and, in some cases, cell death.[1][5]

The following diagram illustrates the central role of PDF in bacterial protein synthesis and the mechanism of its inhibition.

Caption: Inhibition of Bacterial Protein Synthesis by this compound.

Quantitative Data for Representative PDF Inhibitors

Table 1: In Vitro Activity of BB-83698 Against Various Bacterial Strains

| Bacterial Species | Resistance Profile | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.06 - 0.25 | - | 0.25 - 0.5 | [1][2] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 - 0.25 | - | 0.25 - 0.5 | [2] |

| Streptococcus pneumoniae | Erythromycin-Resistant | - | - | 0.25 - 0.5 | [2] |

| Streptococcus pyogenes | - | - | - | 0.12 | [6] |

| Streptococcus agalactiae | - | - | - | 0.12 | [6] |

| Staphylococcus aureus | Oxacillin-Susceptible | - | - | 8 | [6] |

| Staphylococcus aureus | Oxacillin-Resistant | - | - | 8 | [6] |

| Haemophilus influenzae | β-lactamase-negative | - | - | 32 | [6] |

| Haemophilus influenzae | β-lactamase-positive | - | - | 64 | [6] |

| Moraxella catarrhalis | β-lactamase-negative & positive | - | - | 0.12 | [6] |

Table 2: In Vitro Activity of LBM415 Against Various Bacterial Strains

| Bacterial Species | Resistance Profile | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | Penicillin-Susceptible & Resistant | 0.03 - 4.0 | 0.5 - 1.0 | 1.0 - 2.0 | [7] |

| Staphylococcus aureus | Methicillin-Susceptible & Resistant | ≤0.06 - 4.0 | 1.0 | 2.0 | [8] |

| Coagulase-negative staphylococci | - | ≤0.06 - 4.0 | 1.0 | 2.0 | [8] |

| Enterococcus faecalis | Linezolid-Resistant | 2 - 4 | - | - | [9] |

| Enterococcus faecium | Linezolid-Resistant | 0.5 - 4 | - | - | [9] |

Experimental Protocols

The determination of the in vitro antibacterial activity of PDF inhibitors typically involves standardized methods from the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the PDF inhibitor that prevents visible growth of a specific bacterium.

Methodology: Broth microdilution is a commonly used method.[2][6]

Materials:

-

Test compound (e.g., this compound, BB-83698, LBM415)

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in CAMHB directly in the wells of a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test bacterium to each well.

-

Controls: Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

The following diagram outlines the experimental workflow for MIC determination.

Caption: Experimental Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of the PDF inhibitor that results in a 99.9% reduction in the initial bacterial inoculum.

Methodology: This is an extension of the MIC test.[2][6]

Procedure:

-

Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible growth.

-

Plate these aliquots onto an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of the inhibitor that results in a ≥99.9% kill of the initial inoculum.

Conclusion and Future Directions

Peptide deformylase inhibitors, represented here by this compound and its well-studied counterparts, hold significant promise as a new class of antibacterial agents. Their novel mechanism of action, targeting an essential bacterial enzyme not present in the cytoplasm of mammalian cells, makes them attractive candidates for combating drug-resistant pathogens. The potent in vitro activity against a broad spectrum of bacteria, including clinically important resistant strains, underscores their therapeutic potential. Further research and clinical development of PDF inhibitors are warranted to fully realize their utility in the fight against infectious diseases. The detailed methodologies and comparative data presented in this guide aim to support researchers and drug development professionals in this critical endeavor.

References

- 1. Efficacy of BB-83698, a Novel Peptide Deformylase Inhibitor, in a Mouse Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for PDF-IN-1: A Potent Peptide Deformylase Inhibitor

For Research Use Only.

Introduction

PDF-IN-1 is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme that is essential for bacterial protein synthesis. In bacteria, protein synthesis is initiated with N-formylmethionine. Peptide deformylase catalyzes the removal of this N-terminal formyl group, a crucial step for the maturation of most bacterial proteins.[1][2] As this N-formylation is absent in the cytosolic protein synthesis of eukaryotes, PDF represents a highly specific target for the development of novel antibacterial agents. This compound, a hydroxamate-based compound, exhibits potent inhibitory activity against PDF, making it a valuable tool for studying bacterial physiology and for the development of new antimicrobial therapies.

These application notes provide a detailed protocol for the chemical synthesis of this compound, its mechanism of action, and protocols for its biological evaluation.

Data Presentation

| Parameter | Value | Reference |

| This compound (VRC3375) Molecular Weight | 357.45 g/mol | [2] |

| This compound (VRC3375) Kᵢ (E. coli Ni-PDF) | 0.24 nM | [2] |

| Actinonin IC₅₀ (E. coli Ni-PDF) | 3 nM | |

| Actinonin IC₅₀ (S. aureus Ni-PDF) | 11 nM | |

| Actinonin MIC (S. aureus) | 8-16 µg/mL |

Signaling Pathway

Peptide deformylase is a critical enzyme in the bacterial protein synthesis pathway. It acts co-translationally, removing the formyl group from the N-terminal methionine of nascent polypeptide chains as they emerge from the ribosome.[3][4] This deformylation is a prerequisite for the subsequent removal of the N-terminal methionine by methionine aminopeptidase (MAP), a process that occurs for a significant portion of bacterial proteins.[1] Inhibition of PDF leads to the accumulation of formylated proteins, which can be dysfunctional and ultimately results in bacterial growth arrest and cell death.[2]

Experimental Protocols

I. Chemical Synthesis of this compound (Representative Hydroxamate-based Inhibitor)

This protocol describes a representative multi-step synthesis of a hydroxamate-based PDF inhibitor, herein referred to as this compound. The synthesis involves the formation of a key intermediate followed by coupling and deprotection steps to yield the final product.

Materials and Reagents:

-

N-Boc-L-proline

-

3-bromopentane

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

Step 1: Synthesis of (2S)-1-(tert-butoxycarbonyl)-2-(1-ethylpropyl)pyrrolidine-2-carboxylic acid (Intermediate 1)

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (2.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add 3-bromopentane (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford Intermediate 1.

Step 2: Synthesis of (2S)-tert-butyl 2-(1-ethylpropyl)-2-(((tetrahydro-2H-pyran-2-yl)oxy)carbamoyl)pyrrolidine-1-carboxylate (Protected this compound)

-

To a solution of Intermediate 1 (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Dilute the reaction with water and extract with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield the protected this compound.

Step 3: Synthesis of (2S)-2-(1-ethylpropyl)-N-hydroxypyrrolidine-2-carboxamide (this compound)

-

Dissolve the protected this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain this compound as a white solid.

II. Peptide Deformylase (PDF) Enzyme Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDF. The assay is based on the formate dehydrogenase (FDH)-coupled method. PDF-catalyzed deformylation of a substrate (e.g., N-formyl-Met-Ala-Ser) releases formate, which is then oxidized by FDH, leading to the reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[2]

Materials and Reagents:

-

Purified recombinant Peptide Deformylase (E. coli)

-

This compound (dissolved in DMSO)

-

N-formyl-Met-Ala-Ser (or other suitable peptide substrate)

-

Formate Dehydrogenase (FDH)

-

β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)

-

HEPES buffer (50 mM, pH 7.5)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in HEPES buffer to achieve the desired final concentrations.

-

In a 96-well microplate, add the following to each well:

-

HEPES buffer

-

PDF enzyme solution (to a final concentration of ~5-10 nM)

-

This compound solution at various concentrations (or DMSO for the control).

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a substrate/coupling enzyme mixture containing:

-

N-formyl-Met-Ala-Ser (final concentration ~1 mM)

-

NAD⁺ (final concentration ~1 mM)

-

FDH (final concentration ~0.5 U/mL).

-

-

Initiate the reaction by adding the substrate/coupling enzyme mixture to each well.

-

Immediately measure the absorbance at 340 nm at 30-second intervals for 10-15 minutes using a microplate reader.

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

III. Cell-Based Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on bacterial or mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5][6][7]

Materials and Reagents:

-

Bacterial (e.g., Staphylococcus aureus) or mammalian (e.g., HeLa) cell line

-

Appropriate cell culture medium (e.g., Tryptic Soy Broth for bacteria, DMEM for mammalian cells)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or grow to the exponential phase (for suspension cells).

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired period (e.g., 24-48 hours for mammalian cells, a few hours for bacteria) under appropriate conditions (e.g., 37°C, 5% CO₂ for mammalian cells; 37°C with shaking for bacteria).

-

After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours.

-

After incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for an additional 4 hours or overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the concentration at which 50% of cell growth is inhibited (GI₅₀).

IV. Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Materials and Reagents:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of this compound in MHB. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

-

Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to confirm the visual assessment.

References

- 1. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A peptide deformylase-ribosome complex reveals mechanism of nascent chain processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide deformylase - Wikipedia [en.wikipedia.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 10. idexx.com [idexx.com]

Application Notes and Protocols for Peptide Deformylase (PDF) Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide deformylase (PDF) is an essential metalloenzyme in eubacteria that plays a critical role in protein maturation. It catalyzes the removal of the formyl group from the N-terminus of newly synthesized polypeptides. As this process is vital for bacterial survival and absent in the cytoplasm of mammalian cells, PDF has emerged as a promising target for the development of novel antibiotics. This document provides detailed protocols for various assays designed to identify and characterize inhibitors of peptide deformylase, aiding in the discovery and development of new antibacterial agents.

Biochemical Assays for PDF Inhibitor Screening

Biochemical assays are fundamental for primary screening of compound libraries and for detailed kinetic characterization of potential inhibitors.

Formate Dehydrogenase (FDH) Coupled Spectrophotometric Assay

This is a robust and widely used continuous assay for monitoring PDF activity. The principle lies in the quantification of formate, a product of the PDF-catalyzed deformylation reaction. Formate is subsequently oxidized by formate dehydrogenase (FDH), which concomitantly reduces NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.[1][2][3]

Experimental Workflow:

Caption: Workflow of the FDH-coupled spectrophotometric assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM NaCl, and 0.2 mg/mL bovine serum albumin (BSA).[2]

-

Enzyme Solution: Prepare a working solution of purified E. coli Ni-PDF (e.g., 5 nM) or S. pneumoniae Zn-PDF (e.g., 10 nM) in Assay Buffer.[2]

-

Substrate/Coupling Mix: Prepare a mixture in Assay Buffer containing 1 mM NAD+, 0.5 U/mL FDH, and 4 mM of the substrate N-formyl-methionyl-alanyl-serine (f-MAS).[2]

-

Inhibitor Solutions: Dissolve test compounds in dimethyl sulfoxide (DMSO) to a stock concentration (e.g., 10 mM) and prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 80 µL of the enzyme solution to each well of a half-area 96-well microtiter plate.[2]

-

Add 10 µL of the inhibitor solution (or DMSO for control) to the wells.

-

Pre-incubate the enzyme-inhibitor mixture for 10 minutes at room temperature.[2]

-

Initiate the reaction by adding 10 µL of the Substrate/Coupling Mix to each well.[2]

-

Immediately measure the increase in absorbance at 340 nm over time using a plate reader at room temperature. The initial reaction velocity is determined from the linear phase of the reaction.[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Fluorescamine-Based Assay

This high-throughput screening (HTS) compatible assay measures the appearance of the free N-terminal amino group on the peptide substrate after deformylation by PDF. Fluorescamine reacts with this primary amine to generate a fluorescent product.[4][5]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 8.0), 0.75 mM NiCl2.[5]

-

Enzyme Solution: Prepare a working solution of purified PDF in Assay Buffer.

-

Substrate Solution: Prepare a solution of f-Met-Ala-Ser (e.g., 5 mM final concentration) in Assay Buffer.[5]

-

Fluorescamine Solution: Prepare a solution of fluorescamine (e.g., 100 µM final concentration) in a suitable solvent like acetone or DMSO.[5]

-

Inhibitor Solutions: Prepare serial dilutions of test compounds in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 2 µL) of Assay Buffer to each well.

-

Add the test inhibitor solution.

-

Add the PDF enzyme solution.

-

Incubate for 15 minutes at room temperature.[5]

-

Start the reaction by adding the peptide substrate and the fluorescamine solution.[5]

-

Incubate for 3 hours at 37°C.[5]

-

Measure the fluorescence signal (Excitation: 380 nm, Emission: 485 nm) using a plate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the reduction in fluorescence signal compared to the control.

-

Determine IC50 values as described for the FDH-coupled assay.

-

Cell-Based and Physiologically Relevant Assays

These assays provide insights into the activity of inhibitors in a more complex biological environment, closer to the physiological situation.

Transcription-Translation (TC-TL) Assay

This assay measures PDF inhibition in crude cell homogenates or intact bacterial cells, providing a more physiologically relevant context. The principle is based on the N-terminal [35S]methionine labeling of a specifically designed protein that lacks internal methionines. Active PDF leads to the removal of the N-terminal methionine by methionine aminopeptidase (MAP). In the presence of a PDF inhibitor, the formyl group is retained, preventing MAP action and leading to the retention of the [35S]methionine label, which can be detected by autoradiography.[4][6]

Principle of the TC-TL Assay:

Caption: Principle of the Transcription-Translation (TC-TL) assay for PDF inhibitors.

Detailed Protocol (for intact E. coli cells):

-

Cell Culture and Induction:

-

Inhibitor Treatment and Labeling:

-

Transfer 0.5 mL aliquots of the cell culture to Eppendorf tubes.

-

Add the test compounds dissolved in DMSO (final DMSO concentration of 1%) or DMSO alone as a control.[4]

-

Incubate for 30 minutes.[4]

-

Pulse-label the cultures for 5 minutes with 2 µCi of [35S]methionine.[4]

-

Chase with 50 µL of 1% non-radioactive methionine for 2 minutes.[4]

-

-

Protein Analysis:

-

Harvest the cells by centrifugation.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Detect the labeled protein by autoradiography. Increased signal in the presence of the compound indicates PDF inhibition.

-

Mass Spectrometry (MS)-Based In-Cell Assay

This modern approach directly confirms target engagement within the bacterial cell. It is often coupled with a minimal inhibitory concentration (MIC) assay to provide a powerful link between biochemical inhibition and antibacterial activity.[7]

General Workflow:

Caption: General workflow for an MS-based in-cell PDF inhibition assay.

This method involves growing bacteria in the presence of inhibitors, harvesting the cells, and then using mass spectrometry to analyze the proteome, specifically quantifying the ratio of formylated to deformylated N-terminal peptides. An increase in formylated peptides indicates in-cell PDF inhibition.

Quantitative Data Summary

The following table summarizes inhibitory activities of known compounds against PDF from various bacterial sources. This data is crucial for comparing the potency of newly discovered inhibitors.

| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |

| VRC3375 | E. coli Ni-PDF | FDH-Coupled | IC50: 4 nM | [2] |

| VRC3375 | E. coli Ni-PDF | FDH-Coupled | Ki: 0.24 nM | [2] |

| Compound 1 | H. pylori PDF | FDH-Coupled | IC50: 10.8 µM | [3] |

| Compound 2 | H. pylori PDF | FDH-Coupled | IC50: 1.25 µM | [3] |

| Actinonin derivative (ZHO-119) | E. coli PDF | Not Specified | MIC ≤ 8 µg/ml | [7] |

| Actinonin derivative (ZHO-197) | E. coli PDF | Not Specified | MIC ≤ 8 µg/ml | [7] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. MIC (minimal inhibitory concentration) reflects the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Conclusion

The selection of an appropriate assay for screening and characterizing peptide deformylase inhibitors depends on the specific research goals, available resources, and the stage of the drug discovery process. The protocols and data presented here provide a comprehensive guide for researchers to effectively investigate new potential antibacterial agents targeting PDF. Combining biochemical assays for initial screening with cell-based and mass spectrometry methods for validation of in-cell activity is a powerful strategy for advancing PDF inhibitor drug discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide deformylase is a potential target for anti-Helicobacter pylori drugs: Reverse docking, enzymatic assay, and X-ray crystallography validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for PDF-IN-1 in Bacterial Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peptide deformylase (PDF) is an essential metalloenzyme in prokaryotes that plays a critical role in protein maturation.[1][2] In bacteria, protein synthesis is initiated with N-formylmethionine. The PDF enzyme is responsible for removing this N-formyl group from the nascent polypeptide chain, a crucial step for the formation of functional, mature proteins.[3][4] This process is absent in the cytoplasm of mammalian cells, making PDF a highly selective and promising target for the development of novel antibacterial agents.[1][4]

PDF inhibitors, such as PDF-IN-1, are compounds designed to block the active site of the PDF enzyme.[2] Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, which ultimately results in the cessation of bacterial growth.[5] This class of inhibitors holds potential for broad-spectrum activity and may circumvent existing antibiotic resistance mechanisms.[4] These notes provide detailed protocols for evaluating the antibacterial activity of this compound in a laboratory setting.

Mechanism of Action

The primary mechanism of action for this compound is the targeted inhibition of the peptide deformylase enzyme. This disruption occurs after the translation of mRNA into a polypeptide chain but before the protein becomes fully mature and functional.

-

Initiation of Bacterial Protein Synthesis: Bacterial translation begins with a special initiator tRNA carrying N-formylmethionine (fMet). The resulting newly synthesized polypeptide has an fMet at its N-terminus.

-

Role of Peptide Deformylase (PDF): The PDF enzyme recognizes and cleaves the formyl group from the N-terminal methionine.[3][4]

-

Protein Maturation: Following deformylation, Methionine Aminopeptidase (MAP) often removes the leading methionine residue. This two-step process is vital for producing mature, functional proteins.[4]

-

Inhibition by this compound: this compound binds to the active site of the PDF enzyme, preventing it from removing the formyl group.[2] This leads to an accumulation of formylated proteins, which are largely non-functional, causing bacterial growth to halt (bacteriostatic effect) or cell death (bactericidal effect).[5]

References

Application Note and Protocol: Determining the Minimum Inhibitory Concentration (MIC) of PDF-IN-1 against Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide deformylase (PDF) is an essential metalloenzyme in bacteria that plays a crucial role in protein maturation. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides.[1][2] This deformylation step is a prerequisite for the subsequent action of methionine aminopeptidase and the formation of mature, functional proteins. As this pathway is absent in the cytoplasm of mammalian cells, bacterial PDF represents a promising target for the development of novel antibiotics.[3]

PDF-IN-1 is a potent inhibitor of peptide deformylase. By blocking the action of PDF, this compound is expected to inhibit bacterial protein synthesis, leading to cessation of growth and cell death. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against the gram-negative bacterium Escherichia coli using the broth microdilution method.

Mechanism of Action of Peptide Deformylase Inhibitors

Peptide deformylase inhibitors (PDFIs) such as this compound act by binding to the active site of the PDF enzyme, preventing it from removing the N-formyl group from the N-terminal methionine of nascent polypeptide chains. This inhibition halts the protein maturation process, leading to an accumulation of formylated, non-functional proteins within the bacterial cell. The disruption of essential protein synthesis ultimately inhibits bacterial growth.

Caption: Mechanism of action of this compound.

Quantitative Data

| Compound | Organism | Strain | MIC (mg/L) |

| This compound | Escherichia coli | ATCC 25922 | Data to be determined |

| BB-3497 | Escherichia coli | Clinical Isolate | 8[4] |

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials

-

This compound

-

Escherichia coli (e.g., ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader (optional, for OD600 measurements)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

Procedure

1. Preparation of this compound Stock Solution

-

Solubility: this compound, like many organic small molecules, is anticipated to be soluble in dimethyl sulfoxide (DMSO).

-

Procedure:

-

Aseptically prepare a stock solution of this compound at a concentration of 10 mg/mL in 100% DMSO.

-

Ensure the compound is completely dissolved by vortexing.

-

This stock solution can be stored at -20°C for future use.

-

2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture of E. coli on a non-selective agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working bacterial suspension.

3. Serial Dilution of this compound in a 96-Well Plate

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Prepare a starting solution of this compound in CAMHB. For example, to achieve a final starting concentration of 128 µg/mL in the first well, add 2.56 µL of the 10 mg/mL stock solution to 197.44 µL of CAMHB.

-

Add 200 µL of this starting this compound solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial dilution from well 2 to well 10.

-

Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

4. Inoculation of the Microtiter Plate

-